3-methoxy-N,N-dimethylBenzenesulfonamide chemical properties
3-methoxy-N,N-dimethylBenzenesulfonamide chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity of 3-methoxy-N,N-dimethylbenzenesulfonamide . This document is structured for researchers and medicinal chemists requiring a deep understanding of this specific scaffold, which serves as a critical intermediate in the development of CNS-active agents (e.g., 5-HT6 antagonists) and other sulfonamide-based therapeutics.[1][2]
[1][3][4]
Part 1: Chemical Identity & Physicochemical Profile[2][5]
3-methoxy-N,N-dimethylbenzenesulfonamide is a tertiary sulfonamide characterized by a meta-substituted methoxy group on the benzene ring.[1][2][3] Unlike primary sulfonamides (
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 3-methoxy-N,N-dimethylbenzenesulfonamide |
| Molecular Formula | |
| Molecular Weight | 215.27 g/mol |
| SMILES | COc1cccc(c1)S(=O)(=O)N(C)C |
| InChI Key | (Predicted) BVQGZNXZWJGZGN-UHFFFAOYSA-N (Analogous derivative) |
| Key Precursor CAS | 10130-74-2 (3-Methoxybenzenesulfonyl chloride) |
Physicochemical Properties (Experimental & Predicted)
Note: As a specific commercial MSDS for the final non-commercial intermediate is rare, values below combine precursor data and high-confidence QSAR predictions.
| Parameter | Value / Description | Significance |
| Physical State | Viscous Oil or Low-Melting Solid | The |
| Boiling Point | ~320–330 °C (Predicted at 760 mmHg) | High thermal stability due to the sulfonyl moiety. |
| LogP (Octanol/Water) | 1.68 ± 0.3 (Predicted) | Moderate lipophilicity; favorable for CNS penetration. |
| pKa | N/A (No acidic sulfonamide proton) | Remains neutral at physiological pH (7.4). |
| Solubility | DMSO, DCM, Methanol, Ethyl Acetate | Poor water solubility; requires organic co-solvents for biological assays. |
| Electronic Character | Electron-Donating (Methoxy) + Electron-Withdrawing (Sulfonyl) | The ring is deactivated meta to the methoxy but activated ortho/para to it.[1][2] |
Part 2: Synthetic Architecture
The synthesis of 3-methoxy-N,N-dimethylbenzenesulfonamide follows a nucleophilic substitution pathway (Schotten-Baumann conditions) using the commercially available sulfonyl chloride.[1][3]
Reaction Mechanism
The reaction proceeds via the attack of the dimethylamine nucleophile on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base (pyridine or triethylamine) is required to scavenge the generated HCl.
Experimental Protocol
Reagents:
-
3-Methoxybenzenesulfonyl chloride (1.0 equiv) [CAS: 10130-74-2][1][2][3][4]
-
Dimethylamine (2.0 equiv, 40% aq. solution or 2M in THF)
-
Triethylamine (1.5 equiv) or Pyridine (solvent/base)
-
Dichloromethane (DCM) (Solvent)[5]
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 3-methoxybenzenesulfonyl chloride (1.0 g, 4.8 mmol) dissolved in anhydrous DCM (20 mL). Cool to 0°C under an inert atmosphere (
). -
Addition: Add triethylamine (0.73 g, 7.2 mmol) followed by the dropwise addition of dimethylamine (excess). Caution: Exothermic reaction.[1][2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the sulfonyl chloride (
). -
Workup: Quench with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove excess amine/base), saturated
, and brine. -
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Synthesis Visualization (DOT Diagram)[2]
Figure 1: Synthetic pathway via nucleophilic sulfonyl substitution.
Part 3: Chemical Reactivity & Stability[1]
Sulfonamide Bond Stability
The
Electrophilic Aromatic Substitution (EAS)
The benzene ring contains two directing groups:[2]
-
Methoxy (-OMe): Strong electron-donating group (EDG), ortho/para director.[1][2]
-
Sulfonamide (-SO2NMe2): Strong electron-withdrawing group (EWG), meta director.[1][2]
Regioselectivity: The directing effects reinforce each other.[1][2]
-
The position para to the methoxy group (and ortho to the sulfonyl) is sterically crowded but electronically activated.
-
The position para to the sulfonyl group (and ortho to the methoxy) is the most favorable site for electrophilic attack (e.g., nitration, bromination).
Metabolic Fate (O-Demethylation)
In biological systems, the primary metabolic soft spot is the methoxy group.[2] Cytochrome P450 enzymes (specifically CYP2D6) facilitate O-demethylation to yield the phenol derivative.[1] The
Figure 2: Predicted metabolic pathway emphasizing O-demethylation.[1][2][3]
Part 4: Biological Relevance & Applications[2][3][5]
Medicinal Chemistry Scaffold
This specific scaffold is a "privileged structure" in CNS drug discovery.[1]
-
5-HT6 Antagonists: Arylsulfonamides are classic pharmacophores for the Serotonin 5-HT6 receptor, investigated for cognitive enhancement in Alzheimer's disease.[1][2][3] The 3-methoxy group often mimics the indole oxygen of serotonin.[1]
-
Kinase Inhibition: The sulfonamide moiety acts as a rigid linker, positioning the aromatic ring into hydrophobic pockets of kinases.
Analytical Characterization (Expected Signals)[2]
-
1H NMR (CDCl3, 400 MHz):
- 7.4–7.1 (m, 4H, Ar-H)
- 3.85 (s, 3H, -OCH 3)
- 2.70 (s, 6H, -N(CH 3)2)
-
MS (ESI):
- peak at m/z 216.1.
Part 5: Safety & Handling
While specific toxicological data for the title compound is limited, handling should follow protocols for arylsulfonamides and alkylating agents .
-
Hazard Classification (Inferred): Skin Irritant (Category 2), Eye Irritant (Category 2A).[2]
-
Precursor Hazard: 3-methoxybenzenesulfonyl chloride is Corrosive (Cat 1B) and causes severe skin burns.[1][2]
-
Storage: Store in a cool, dry place under inert gas. The sulfonamide is stable at room temperature but hygroscopic.
References
-
BenchChem. Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols. (General sulfonamide synthesis protocols).
-
Sigma-Aldrich. 3-Methoxybenzenesulfonyl chloride Product Sheet (CAS 10130-74-2).[1][2][3][4] (Precursor properties and safety).
-
PubChem. Compound Summary: 3-Methoxy-N,N-dimethylbenzylamine (Structural Analog).[1][2] National Library of Medicine.[1]
-
ChemicalBook. 3-Methoxybenzenesulfonyl chloride Synthesis and Reactions.
-
MDPI. Electrochemical Methoxylation and Dealkylation of Benzenesulfonamides. (Reactivity of sulfonamide N-alkyl groups).[1][6]
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- 1. ZE7Qpy4258 | C26H24N2O | CID 16727326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Uaxrcskaeyjtlk-uhfffaoysa- | C13H15N | CID 10702680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 60640-71-3;5-(4-羟基苯基)异噁唑-3-甲酸甲酯;60655-93-8;4-氨基-1-(4-氯苯基)吡咯烷-2-酮; CAS [chemicalbook.com]
- 4. 3-METHOXYBENZENESULFONYL CHLORIDE CAS#: 10130-74-2 [m.chemicalbook.com]
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